![molecular formula C20H27N5O3 B2880564 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea CAS No. 2097892-70-9](/img/structure/B2880564.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a urea group, a tetrahydroquinazoline group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step sequences involving reactions such as Michael additions or nucleophilic substitutions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. These properties could be determined through experimental studies .科学的研究の応用
Synthesis and Characterization
Research in the field of heterocyclic chemistry often explores the synthesis and characterization of quinazoline derivatives due to their relevance in pharmaceuticals and materials science. Studies such as those by Villalgordo et al. (1990) and Phillips & Castle (1980) have detailed methodologies for creating quinazoline and 1,3-benzoxazole derivatives, highlighting the importance of these compounds in developing novel chemical entities with potential biological activities [Villalgordo, Vincent, & Heimgartner, 1990; Phillips & Castle, 1980].
Antioxidant Studies
The exploration of quinazolin derivatives' antioxidant properties is another area of interest. Al-azawi (2016) synthesized and characterized quinazolin-4(3H)-one derivatives, demonstrating their significant scavenging capacity against free radicals, underscoring the potential of these compounds in developing antioxidant therapies [Al-azawi, 2016].
DNA-binding and Anticancer Properties
Research by Garofalo et al. (2010) on N-alkylanilinoquinazoline derivatives revealed significant DNA interaction, pointing towards these compounds' potential as DNA intercalating agents, which could be leveraged in anticancer strategies. Such findings are critical for the development of new chemotherapeutic agents [Garofalo et al., 2010].
Antimicrobial Agents
El-zohry & Abd-Alla (2007) synthesized new quinazolin-4-one derivatives showing promising antimicrobial activities. These compounds' abilities to combat microbial infections highlight the potential of quinazoline derivatives in addressing antibiotic resistance [El-zohry & Abd-Alla, 2007].
Anion Complexation
Kretschmer et al. (2014) explored macrocyclic bis(ureas) based on quinazoline structures for anion complexation, indicating the utility of these compounds in sensor technology and separation processes. Such studies open new avenues for the application of quinazoline derivatives in analytical chemistry and environmental science [Kretschmer, Dittmann, & Beck, 2014].
作用機序
Target of Action
It’s known that similar compounds, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
Based on its structural similarity to dmpea, it may interact with its targets through hydrogen bonding . The presence of the dimethoxyphenyl and tetrahydroquinazolinyl groups could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Compounds with similar structures, such as dmpea, are known to affect various biochemical pathways related to neurotransmission . Therefore, it’s plausible that this compound may also influence similar pathways, potentially leading to changes in neural signaling.
将来の方向性
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-25(2)19-21-12-14-10-15(6-7-16(14)24-19)23-20(26)22-11-13-5-8-17(27-3)18(9-13)28-4/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMPRPGRWGCOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

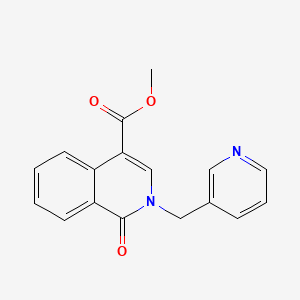
![8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2880482.png)
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)
![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)

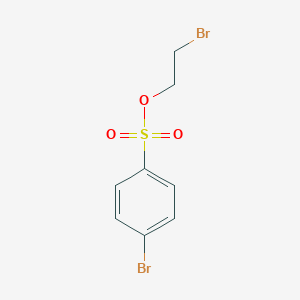
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)
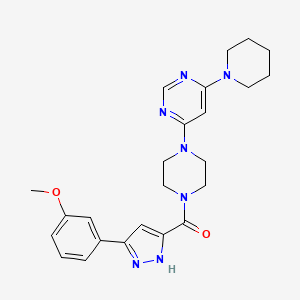

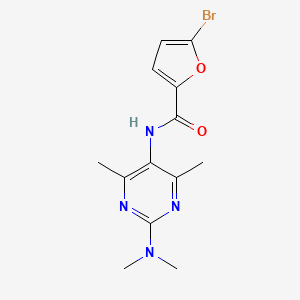
![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)
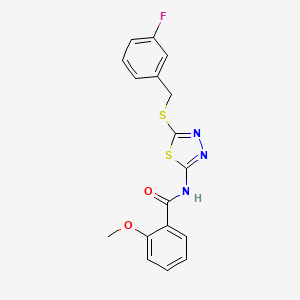
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)